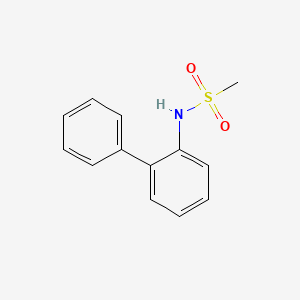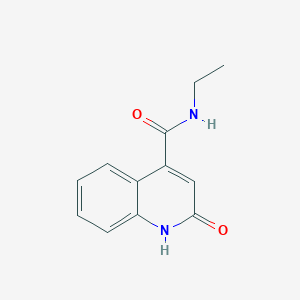
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone, also known as ACPM, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and research. ACPM is a member of the pyrrolidin-1-yl-methanone family of compounds, which have been shown to exhibit a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been shown to interact with a variety of molecular targets, including ion channels, receptors, and enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain and inflammation, and to exhibit anticonvulsant activity. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has several advantages as a research tool, including its ability to modulate a variety of targets and its potential as a therapeutic agent. However, the compound also has some limitations, including its relatively complex synthesis and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on Acenaphthen-5-yl-pyrrolidin-1-yl-methanone. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Additionally, further investigation is needed to fully understand the mechanism of action of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone and its potential as a therapeutic agent for various diseases. Finally, research on the potential toxicity and safety profile of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is also needed to fully evaluate its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone can be synthesized through a multi-step process involving the reaction of acenaphthene with pyrrolidine and subsequent modifications. The synthesis of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been described in detail in several scientific publications, and the compound has been produced in both laboratory and industrial settings.
Applications De Recherche Scientifique
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been the subject of numerous scientific studies investigating its potential as a therapeutic agent. The compound has been shown to exhibit activity against a variety of targets, including enzymes, receptors, and ion channels. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models, and has also shown promise as a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-10-1-2-11-18)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYZVFNIQCLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
